

Foreword: Charting the Thermodynamic Landscape of a Key Heterocycle

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Compound of Interest

Compound Name: *4-Methyl-2-thiopheneacetic acid*

CAS No.: 1005-54-5; 16188-55-9

Cat. No.: B2571420

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To the researchers, scientists, and drug development professionals who navigate the complex world of molecular design and synthesis, this guide offers a comprehensive framework for understanding and determining the thermochemical properties of **4-Methyl-2-thiopheneacetic acid**. Thiophene derivatives are foundational scaffolds in medicinal chemistry, valued as bioisosteres of benzene rings that can modulate physicochemical properties to enhance pharmacological activity.^[1] The addition of a methyl group to the 2-thiopheneacetic acid core introduces subtle but significant electronic and steric changes, making a thorough understanding of its thermodynamic stability and reactivity paramount for its application in drug discovery and process chemistry.

A review of the current scientific literature reveals a notable gap: direct, experimentally determined thermochemical data for **4-Methyl-2-thiopheneacetic acid** is not readily available. This guide, therefore, adopts a senior scientist's perspective, moving beyond a simple data summary to provide a robust methodological roadmap. We will leverage the extensive research conducted on its parent analogues, 2-thiopheneacetic acid and 3-thiopheneacetic acid, to establish a reliable blueprint for both experimental determination and computational prediction of the target molecule's thermochemical profile.^[2] This document is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each experimental

choice and computational strategy, ensuring scientific integrity and empowering you to generate authoritative data.

The Core Principles: Foundational Thermochemical Properties

The thermodynamic character of a molecule governs its stability, reactivity, and phase behavior. For a pharmaceutical candidate, these properties directly influence its shelf-life, solubility, and formulation feasibility. The four cornerstone properties we must consider are:

- **Standard Enthalpy of Formation ($\Delta_f H^\circ$):** This value represents the heat change when one mole of a compound is formed from its constituent elements in their standard states.[3] It is the most direct measure of a molecule's intrinsic energetic stability. A more negative value indicates greater stability.
- **Standard Molar Entropy (S°):** Entropy is a measure of the molecular disorder or randomness. It is crucial for understanding the spontaneity of chemical reactions and phase transitions.[4]
- **Heat Capacity (C_p):** This property quantifies the amount of heat required to raise the temperature of a substance by a specific amount.[5] Heat capacity data are essential for calculating changes in enthalpy and entropy with temperature.[6]
- **Gibbs Free Energy of Formation ($\Delta_f G^\circ$):** The ultimate arbiter of chemical spontaneity, Gibbs free energy combines enthalpy and entropy ($\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ$).[7][8] A negative $\Delta_f G^\circ$ indicates that the formation of the compound from its elements is a spontaneous process.[7]

These properties are interconnected, and a complete thermodynamic profile requires the determination of each.

Experimental Determination: A Practical Guide

Determining the thermochemical properties of sulfur-containing organic compounds presents unique challenges, primarily the potential for incomplete combustion to sulfuric acid, which requires specialized equipment.[9] The following protocols are based on established, successful methodologies reported for 2- and 3-thiopheneacetic acids.[2]

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation in the condensed state, $\Delta_f H^\circ(\text{cr})$, is most accurately derived from the standard molar enthalpy of combustion, $\Delta_c H^\circ(\text{cr})$. This is achieved using a rotating-bomb calorimeter to ensure complete combustion and dissolution of sulfur oxides.[2]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

- Sample Preparation:
 - Accurately weigh approximately 0.5 g of high-purity (>99.5%) **4-Methyl-2-thiopheneacetic acid**.
 - Press the sample into a pellet.
 - Place the pellet in a silica crucible. A known mass of benzoic acid may be used as a combustion auxiliary to ensure complete reaction.
- Calorimeter Setup:
 - Place the crucible in the bomb head. A cotton fuse of known mass and energy of combustion is arranged to contact the pellet.
 - Add 1 mL of distilled water to the bottom of the bomb to facilitate the formation of a well-defined sulfuric acid solution ($\text{H}_2\text{SO}_4 \cdot 115\text{H}_2\text{O}$).
 - Seal the bomb and charge it with high-purity oxygen to a pressure of 3.04 MPa.
- Combustion and Data Acquisition:
 - Submerge the sealed bomb in the calorimeter's water bath, ensuring thermal equilibrium.
 - Ignite the sample and record the temperature change of the water bath over time using a high-precision thermometer.
- Post-Combustion Analysis:

- Vent the bomb and analyze the gaseous and liquid contents to confirm complete combustion. The amount of nitric acid formed as a byproduct is determined by titration to apply a correction.
- Calculation:
 - The specific energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter (determined by burning certified benzoic acid).
 - The standard molar enthalpy of combustion is then used to derive the standard molar enthalpy of formation using Hess's Law.

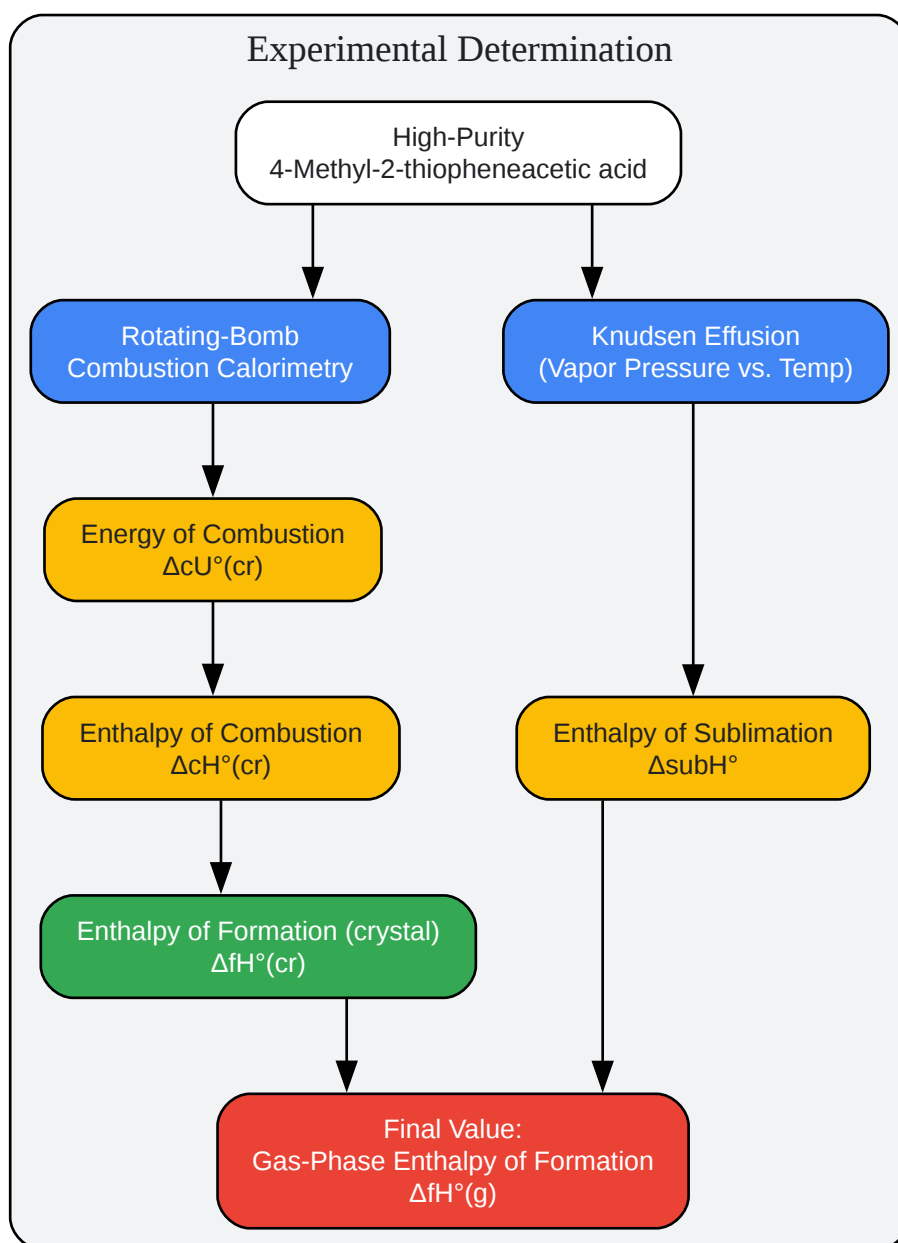
Enthalpy of Sublimation via Vapor Pressure Measurement

To determine the gas-phase enthalpy of formation, which is essential for comparison with computational results, the enthalpy of sublimation must be measured. The Knudsen effusion technique is a reliable method for substances with low vapor pressures.^[2]

Experimental Protocol: Knudsen Effusion

- Apparatus: A Knudsen cell (a small, thermostated container with a very small orifice) is loaded with the sample.
- Measurement: The cell is placed in a high-vacuum chamber and heated to a series of precisely controlled temperatures.
- Data Collection: The rate of mass loss of the sample due to effusion of vapor through the orifice is measured as a function of temperature.
- Calculation: The vapor pressure, p , at each temperature, T , is calculated from the effusion rate. The standard molar enthalpy of sublimation, $\Delta_{\text{sub}}H^\circ$, is then derived from the slope of the $\ln(p)$ vs. $1/T$ plot according to the Clausius-Clapeyron equation.

Diagram 1: Experimental Workflow for Gas-Phase Enthalpy of Formation



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Caption: Workflow for experimental determination of $\Delta fH^\circ(\text{g})$.

Heat Capacity and Fusion Properties via Calorimetry

Low-temperature adiabatic calorimetry is the gold standard for measuring heat capacity and the thermodynamic functions of fusion. A study on 2-thiopheneacetic acid provides an excellent

reference for the expected behavior.[6] Differential Scanning Calorimetry (DSC) is a more widely available and faster technique suitable for many applications.[5][10]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

- **Sample Preparation:** Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
- **Program:** Place both pans in the DSC cell. Equilibrate the system at a low temperature (e.g., -50 °C).
- **Data Acquisition:** Ramp the temperature at a constant rate (e.g., 5-10 °C/min) to a point beyond the compound's melting point. The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.[5]
- **Analysis:**
 - **Heat Capacity (Cp):** The displacement of the baseline in the heat flow signal is proportional to the sample's heat capacity.
 - **Melting Point (Tm):** The onset temperature of the large endothermic peak corresponds to the melting point.
 - **Enthalpy of Fusion ($\Delta_{\text{fus}}H$):** The integrated area of the melting peak gives the enthalpy of fusion. The entropy of fusion is then calculated as $\Delta_{\text{fus}}S = \Delta_{\text{fus}}H / T_m$.

Computational Thermochemistry: A Predictive and Corroborative Approach

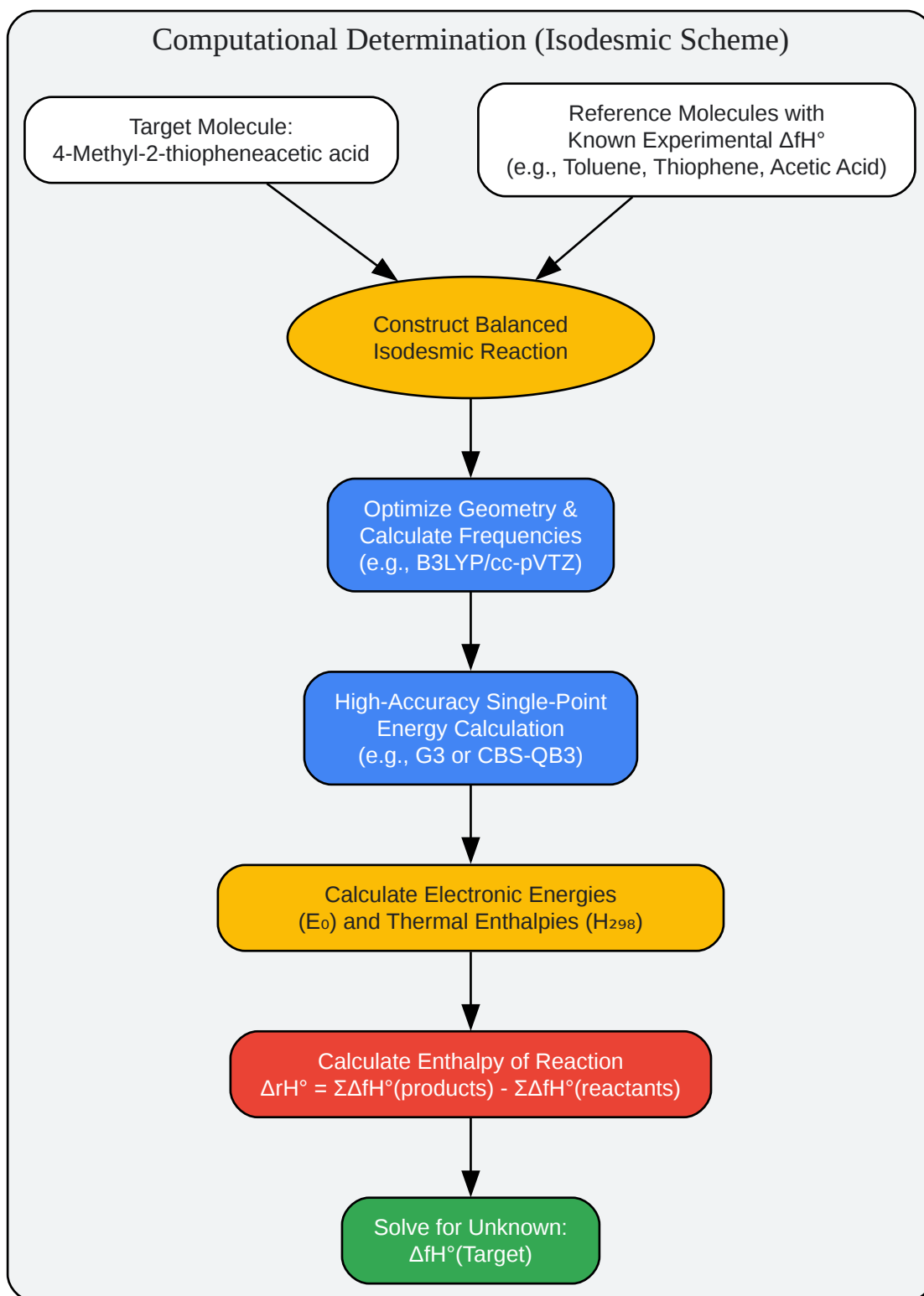
In the absence of experimental data, and as a crucial validation tool, high-level quantum chemistry calculations are indispensable. For sulfur-containing organic molecules, composite methods like G3, G4, and CBS-QB3 have shown high accuracy.[9][11][12]

Computational Protocol: Gas-Phase Enthalpy of Formation

- **Geometry Optimization & Frequency Calculation:**

- Optimize the molecular geometry of **4-Methyl-2-thiopheneacetic acid** and all species in a chosen reaction scheme. The B3LYP method with a suitable basis set like cc-pVTZ is often used for this step.[\[11\]](#)[\[12\]](#)
- Perform vibrational frequency calculations at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
- Single-Point Energy Calculation:
 - Perform a high-accuracy single-point energy calculation on the optimized geometry using a composite method like G3 or CBS-QB3.[\[2\]](#)[\[11\]](#) These methods approximate high-level coupled-cluster calculations through a series of steps, providing excellent accuracy for thermochemical properties.[\[12\]](#)
- Enthalpy of Formation Calculation via Isodesmic Reactions:
 - The atomization method (calculating the energy difference between the molecule and its constituent atoms) can be used, but it is prone to large errors.
 - An isodesmic reaction scheme is strongly preferred for its superior error cancellation.[\[2\]](#) [\[13\]](#) This involves constructing a balanced hypothetical reaction where the number and types of chemical bonds are conserved on both sides. The enthalpy of reaction ($\Delta_r H^\circ$) is calculated from the high-accuracy electronic energies. The unknown enthalpy of formation ($\Delta_f H^\circ$) of the target molecule can then be determined if the experimental $\Delta_f H^\circ$ values of all other reaction participants are known.

Diagram 2: Computational Workflow using an Isodesmic Reaction



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Caption: Isodesmic reaction scheme for accurate computational $\Delta_f H^\circ(\text{g})$.

Data Synthesis and Expected Values

By combining the experimental condensed-phase data with the enthalpy of sublimation, we arrive at an experimental gas-phase enthalpy of formation. This value serves as the ultimate benchmark for the computational results. Close agreement between the experimental and calculated values provides a high degree of confidence in the data.

While data for **4-Methyl-2-thiopheneacetic acid** is pending, the published values for its isomers provide an excellent estimation of the expected thermodynamic landscape.

Table 1: Thermochemical Data for 2- and 3-Thiopheneacetic Acids at 298.15 K

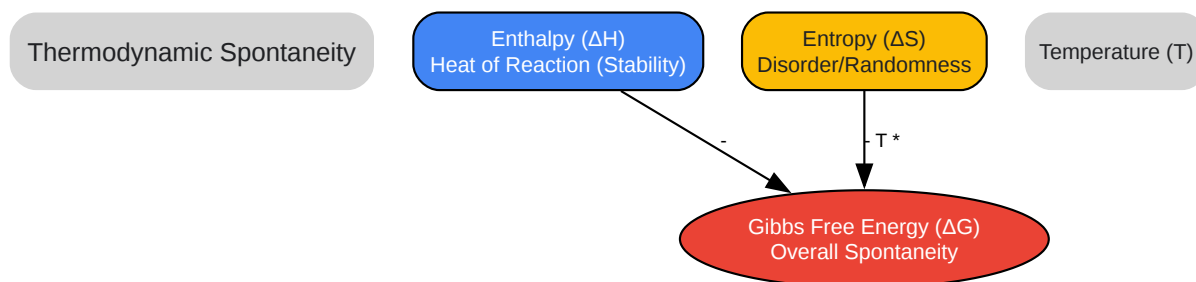
Property	2-Thiopheneacetic Acid	3-Thiopheneacetic Acid	Source
$\Delta_f H^\circ(\text{cr}) / \text{kJ}\cdot\text{mol}^{-1}$	-425.8 ± 1.2	-432.7 ± 1.2	[2]
$\Delta_{\text{sub}} H^\circ / \text{kJ}\cdot\text{mol}^{-1}$	109.9 ± 0.9	114.7 ± 1.1	[2]
$\Delta_f H^\circ(\text{g}) / \text{kJ}\cdot\text{mol}^{-1}$ (Exp.)	-315.9 ± 1.5	-318.0 ± 1.6	[2]
$\Delta_f H^\circ(\text{g}) / \text{kJ}\cdot\text{mol}^{-1}$ (Calc. G3)	-316.5	-318.2	[2]
Melting Point (T_m) / K	335.745	Not Reported	[6]
$\Delta_{\text{fus}} H^\circ / \text{kJ}\cdot\text{mol}^{-1}$	16.260	Not Reported	[6]
$\Delta_{\text{fus}} S^\circ / \text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	48.415	Not Reported	[6]

Data from Temprado et al. (2008)[2] and Gao et al. (2010)[6].

From this data, we can observe that 3-thiopheneacetic acid is thermodynamically slightly more stable than the 2-isomer in both the crystal and gas phases, as indicated by its more negative enthalpy of formation.[2] The excellent agreement between the experimental and G3-calculated gas-phase enthalpies instills high confidence in using the same computational level of theory to predict the properties of **4-Methyl-2-thiopheneacetic acid**. We can anticipate that the methyl

group will have a stabilizing effect, likely making the enthalpy of formation of the target compound slightly more negative than that of 2-thiopheneacetic acid.

Diagram 3: The Gibbs Free Energy Relationship



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Caption: The relationship between ΔG , ΔH , and ΔS .

Conclusion

This guide provides a comprehensive, authoritative framework for determining the thermochemical properties of **4-Methyl-2-thiopheneacetic acid**. By acknowledging the existing data gap and presenting a detailed roadmap based on robust, peer-reviewed methodologies for analogous compounds, we establish a clear path forward for researchers. The synergistic use of experimental techniques—notably rotating-bomb calorimetry, Knudsen effusion, and DSC—along with high-accuracy computational methods like the G3/G4 or CBS-QB3 level of theory, will yield a complete and reliable thermochemical profile. This data is not merely academic; it is critical for informed decision-making in process scale-up, formulation development, and stability assessments, ultimately accelerating the journey of promising molecules from the laboratory to clinical application.

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